N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
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Description
N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research on quinazoline derivatives involves diverse synthetic routes for creating complex molecules with potential therapeutic applications. For example, a study by Collado et al. (1997) demonstrated sequential carbophilic addition and N-acyliminium ion cyclization of N-phenethylimides, providing efficient access to various isoquinoline derivatives, highlighting the versatility of quinazoline frameworks in synthetic organic chemistry (Collado et al., 1997).
Chemical Modifications : The introduction of different functional groups into the quinazoline structure has been a focus to enhance water solubility and biological activity. Bavetsias et al. (2002) synthesized water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, by introducing amino functionalities, which resulted in compounds with significantly higher aqueous solubility and enhanced cytotoxic activity (Bavetsias et al., 2002).
Biological Activity
Antimicrobial and Antifungal Properties : Saravanan et al. (2015) synthesized a series of quinazolin-3(4H)-yl phenyl semicarbazide derivatives and evaluated their in vitro antibacterial and antifungal properties. This study demonstrated the potential of quinazoline derivatives as effective antimicrobial agents (Saravanan et al., 2015).
Antitumor and Antifolate Activity : The modification of quinazoline derivatives to improve antitumor activity and water solubility has been explored. Bavetsias et al. (2002) reported on analogues of CB30865 showing up to six-fold more cytotoxicity than the original compound, underlining the potential of quinazoline derivatives in cancer therapy (Bavetsias et al., 2002).
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-18-5-4-6-20(15-18)17-33-27-29-24-8-3-2-7-23(24)26(32)30(27)16-19-9-11-21(12-10-19)25(31)28-22-13-14-22/h2-12,15,22H,13-14,16-17H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMBDPOIOGCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.